![molecular formula C29H22N2O4 B224125 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for researchers in the fields of medicine, chemistry, and biology.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It is also believed to have antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate are still being studied. However, studies have shown that it can induce DNA damage and inhibit the activity of certain enzymes in cancer cells. In addition, it has been shown to have low toxicity in healthy cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate in lab experiments include its unique properties, low toxicity, and potential applications in various fields. However, the synthesis method is complex and requires expertise in organic chemistry. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate. One direction is to further study its potential as an anticancer agent and explore its applications in combination with other drugs. Another direction is to study its potential as an antimicrobial agent and develop new strategies for drug delivery. Furthermore, researchers can explore its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate is a valuable tool for researchers in various fields. Its unique properties and potential applications make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate involves several steps. The first step involves the synthesis of 2-(1,3-Benzoxazol-2-yl)-5-aminophenyl 2-methylbenzoate, which is then reacted with 2-methylbenzoyl chloride to form the final product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties, and it is being studied as a potential treatment for various types of cancer. In addition, researchers are also studying its potential as an antimicrobial agent and as a tool for drug delivery.
Eigenschaften
Produktname |
2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate |
---|---|
Molekularformel |
C29H22N2O4 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[2-(1,3-benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C29H22N2O4/c1-18-9-3-5-11-21(18)27(32)30-20-15-16-23(28-31-24-13-7-8-14-25(24)34-28)26(17-20)35-29(33)22-12-6-4-10-19(22)2/h3-17H,1-2H3,(H,30,32) |
InChI-Schlüssel |
MTRLDECSVGBGIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)OC(=O)C5=CC=CC=C5C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)OC(=O)C5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.